molecular formula C13H17BrN2O2 B1390071 3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide CAS No. 1138443-71-6

3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide

Cat. No. B1390071
CAS RN: 1138443-71-6
M. Wt: 313.19 g/mol
InChI Key: JKSLLGWWBGNWNW-UHFFFAOYSA-N
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Description

“3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide” is a chemical compound with the molecular formula C13H17BrN2O2 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C13H17BrN2O2 . It includes a bromoacetyl group attached to an amino group on a phenyl ring, which is further attached to a propanamide group that is N,N-dimethylated.


Physical And Chemical Properties Analysis

The molecular weight of “3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide” is 313.19 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Future Directions

The future directions of research involving this compound are not specified in the sources I found. Given its use in proteomics research , it might be involved in studies aiming to understand protein function or structure.

properties

IUPAC Name

3-[4-[(2-bromoacetyl)amino]phenyl]-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-16(2)13(18)8-5-10-3-6-11(7-4-10)15-12(17)9-14/h3-4,6-7H,5,8-9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSLLGWWBGNWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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